molecular formula C16H24ClN3O3S B4946267 3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride

3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride

Cat. No.: B4946267
M. Wt: 373.9 g/mol
InChI Key: IZIKYYBZNRGDNI-UHFFFAOYSA-N
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Description

3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride is a synthetic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a nitrophenyl group, and a diethylamino propyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride typically involves the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the Diethylamino Propyl Side Chain: This step involves the alkylation of the thiazolidinone ring with a diethylamino propyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl side chain, leading to the formation of N-oxide derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
  • 3-[3-(Diethylamino)propyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one
  • 3-[3-(Diethylamino)propyl]-2-(3-chlorophenyl)-1,3-thiazolidin-4-one

Uniqueness

3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride is unique due to the specific positioning of the nitrophenyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-[3-(diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S.ClH/c1-3-17(4-2)9-6-10-18-15(20)12-23-16(18)13-7-5-8-14(11-13)19(21)22;/h5,7-8,11,16H,3-4,6,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIKYYBZNRGDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(SCC1=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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